(2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide
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Overview
Description
(2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a fused ring system with a furo[3,2-b]pyrrole core, which is a significant structural motif in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol, the cyclization can be achieved using reagents like methanesulfonic acid under reflux conditions . The reaction conditions often require precise temperature control and the use of solvents like methanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale synthesis might employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further streamline the production process, ensuring high throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
(2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxamide: Shares the pyrrole core but lacks the fused ring system.
Thieno[3,2-b]pyrrole-5-carboxamide: Contains a sulfur atom in the ring, offering different electronic properties.
Uniqueness
(2S,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide is unique due to its specific stereochemistry and fused ring system, which confer distinct biological activities and chemical reactivity. Its structural features enable selective interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(2S,3aR,6aR)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-11(2)9(12)8-5-6-7(13-8)3-4-10-6/h6-8,10H,3-5H2,1-2H3/t6-,7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYMEMXBCRWVPV-PRJMDXOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC2C(O1)CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@@H]2[C@H](O1)CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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